molecular formula C9H12O3 B13534048 methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate

methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate

Katalognummer: B13534048
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: YTBSQIXNRCBMLK-HWKANZROSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate is an organic compound with a complex structure, featuring a cyclopentyl ring with a ketone group and an ester functional group

Vorbereitungsmethoden

The synthesis of methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and methyl acrylate.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: Cyclopentanone is reacted with methyl acrylate in the presence of the base to form the desired product through a Michael addition reaction.

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have biological activity and can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a building block for various industrial processes.

Wirkmechanismus

The mechanism by which methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate exerts its effects involves interactions with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The pathways involved may include enzymatic oxidation, reduction, and hydrolysis reactions.

Vergleich Mit ähnlichen Verbindungen

Methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate can be compared with similar compounds such as:

    Methyl (2E)-3-(3-oxocyclohexyl)prop-2-enoate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    Ethyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

The uniqueness of this compound lies in its specific ring size and ester group, which can influence its reactivity and biological activity.

Eigenschaften

Molekularformel

C9H12O3

Molekulargewicht

168.19 g/mol

IUPAC-Name

methyl (E)-3-(3-oxocyclopentyl)prop-2-enoate

InChI

InChI=1S/C9H12O3/c1-12-9(11)5-3-7-2-4-8(10)6-7/h3,5,7H,2,4,6H2,1H3/b5-3+

InChI-Schlüssel

YTBSQIXNRCBMLK-HWKANZROSA-N

Isomerische SMILES

COC(=O)/C=C/C1CCC(=O)C1

Kanonische SMILES

COC(=O)C=CC1CCC(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.